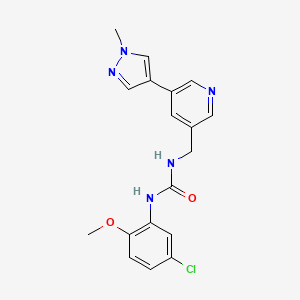

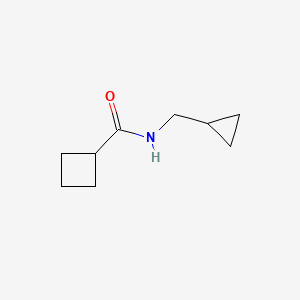

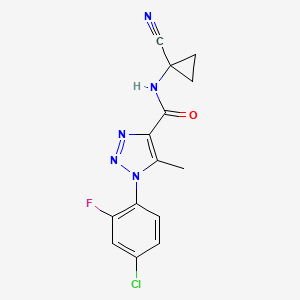

![molecular formula C15H11FN2OS2 B3007432 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-28-6](/img/structure/B3007432.png)

3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide groups and thiazole scaffolds, which are known for their biological properties. For instance, the synthesis of benzamide derivatives containing a thiadiazole scaffold is reported to have anticancer activity . Another study describes the synthesis of benzamides substituted with a benzo[d]thiazolyl group, which is structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis and catalyst-free methods. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Another approach is the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement . These methods could potentially be adapted for the synthesis of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis . Additionally, crystallographic analysis has been used to describe the intermolecular interactions and energy frameworks of similar molecules . These techniques would be relevant for analyzing the molecular structure of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include heterocyclization and the Fries rearrangement. The heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas leads to the formation of substituted benzamides . The Fries rearrangement is another key reaction used to synthesize benzamide derivatives . These reactions could be relevant to the synthesis and chemical behavior of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated, with some showing promising anticancer activity and good oral drug-like behavior . Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the behavior of these compounds . Such analyses would be important for understanding the properties of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) detailed the synthesis of 5-arylidene derivatives, which included compounds related to 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. These compounds, featuring a fluorine atom in the benzoyl group, were evaluated for their antimicrobial activity. Notably, compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Radiopharmaceutical Applications

Ohkubo et al. (2021) developed automated radiosynthesis methods for 18F-labeled tracers containing the 3-fluoro-2-hydroxypropyl moiety. These tracers, [18F]FMISO and [18F]PM-PBB3, are used in clinical settings for imaging hypoxia and tau pathology, respectively. This study underscores the potential of fluorine-containing compounds in enhancing the diagnostic capabilities of PET imaging, offering a route for clinical applications in imaging and diagnostics (Ohkubo et al., 2021).

Material Science Applications

In the realm of material science, Chen et al. (2016) explored the incorporation of benzo[d][1,2,3]thiadiazole (isoBT) units, including 6-fluoro-isoBT, in the construction of semiconducting polymers. These polymers, utilized in organic semiconductors, demonstrated high performance in applications such as transistors and solar cells. The study highlights the significant role of fluorinated units in developing advanced materials with desirable electronic and optical properties (Chen et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death .

Mode of Action

The compound acts by blocking necrosome formation . It achieves this by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition disrupts the normal function of RIPK3, thereby preventing the progression of necroptosis .

Biochemical Pathways

The compound’s action on RIPK3 affects the necroptosis pathway . By inhibiting RIPK3 phosphorylation, it disrupts the formation of the necrosome, a complex that is essential for the execution of necroptosis . This disruption can lead to a decrease in programmed cell death, potentially influencing disease processes where necroptosis plays a role .

Pharmacokinetics

The compound has shown favorable and drug-like pharmacokinetic properties in rats, with an oral bioavailability of 25.2% . This suggests that the compound can be effectively absorbed and distributed within the body, which is crucial for its therapeutic potential .

Result of Action

The inhibition of RIPK3 phosphorylation and subsequent disruption of necrosome formation result in a reduction in necroptosis . This can lead to a decrease in cell death, which may have significant implications in diseases where necroptosis is a key factor .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMONDIXOTUEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

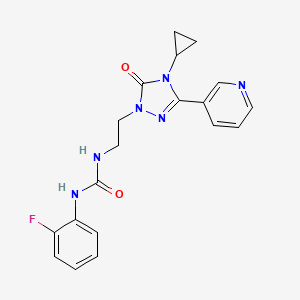

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

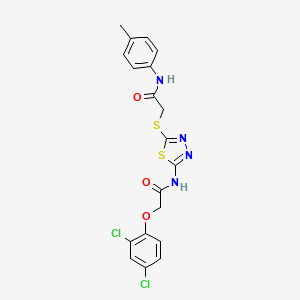

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

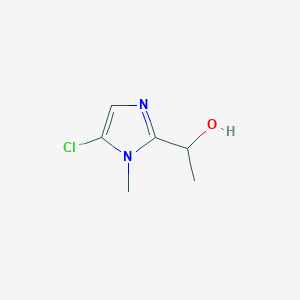

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)